3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide
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Overview
Description
3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide is a complex organic compound that features a pyrazole ring, a spirochromene structure, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Spirochromene Structure: This step involves the cyclization of a suitable precursor, such as a chromene derivative, under basic conditions to form the spirochromene structure.
Attachment of the Oxane Moiety: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane-containing nucleophile.
Final Coupling Step: The final step involves coupling the pyrazole and spirochromene-oxane intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide: can be compared to other pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of 3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide lies in its combination of a pyrazole ring, a spirochromene structure, and an oxane moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the spirochromene structure may enhance the compound’s stability, while the pyrazole ring could contribute to its reactivity and potential bioactivity.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-10-23(22-15)11-7-19(24)21-17-14-20(8-12-25-13-9-20)26-18-5-3-2-4-16(17)18/h2-6,10,17H,7-9,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPVDHNLIVDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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